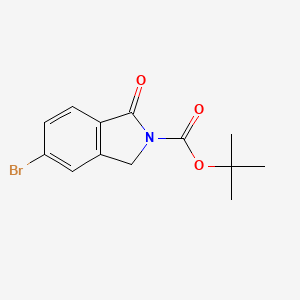

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate

Vue d'ensemble

Description

Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is an organic compound with the molecular formula C13H14BrNO3 and a molecular weight of 312.16 . It is typically a colorless or slightly yellow solid .

Synthesis Analysis

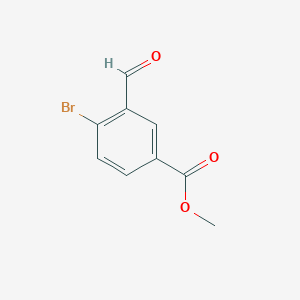

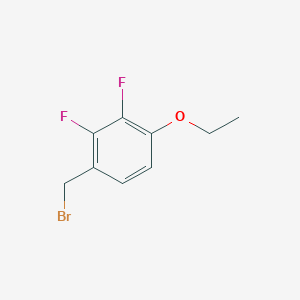

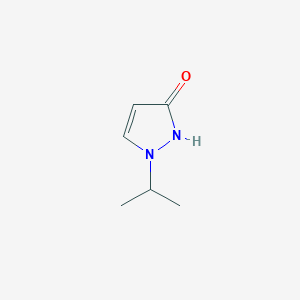

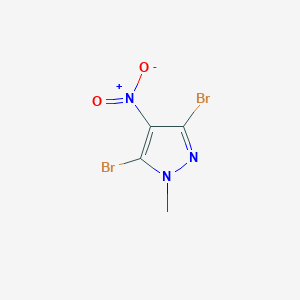

The synthesis of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate usually includes the following steps :Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 6-bromo-3-oxo-1H-isoindole-2-carboxylate . The InChI code is 1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-6-9(14)4-5-10(8)11(15)16/h4-6H,7H2,1-3H3 .Chemical Reactions Analysis

Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is an important intermediate in organic synthesis. It is often used in the synthesis of indole drugs and related compounds .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 312.16 . It should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique

Chemical Synthesis

“tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate” is a chemical compound used in various chemical syntheses . Its unique structure makes it a valuable reagent in the creation of more complex molecules .

Photoredox Activation

This compound has been mentioned in the context of photoredox activation, a process used in organic chemistry . Photoredox activation involves the use of light to initiate chemical reactions, and “tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate” could potentially play a role in such processes .

Difunctionalization of Alkenes

In a study on the solvent-controlled difunctionalization of alkenes, “tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate” was utilized . This process involves the addition of two different groups to a carbon-carbon double bond, which can lead to the creation of complex molecules .

Synthesis of γ-Lactones, γ-Lactams, and α,α-Difluoroesters

The compound has been used in the synthesis of γ-lactones, γ-lactams, and α,α-difluoroesters . These are important classes of compounds with various applications in pharmaceuticals and other fields .

Bioisosteric Replacement

The presence of fluorine in “tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate” makes it a potential candidate for bioisosteric replacement, a technique used in drug design . This involves replacing a part of a molecule with a bioisostere to improve its pharmacological properties .

Mécanisme D'action

Target of Action

Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is primarily used as an intermediate in the synthesis of various compounds. It has been used to prepare substituted isoindolines as inhibitors of dipeptidyl peptidase 8/9 (DPP8/9) . DPP8/9 are enzymes that play a role in glucose metabolism and immune response, making them potential targets for the treatment of diabetes and immune disorders .

Mode of Action

When used to synthesize dpp8/9 inhibitors, it likely interacts with these enzymes and inhibits their activity . This inhibition could alter the function of the enzymes, potentially impacting glucose metabolism and immune response .

Biochemical Pathways

The biochemical pathways affected by Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate would depend on the final compounds it is used to synthesize. For instance, when used to synthesize DPP8/9 inhibitors, it could impact the pathways related to glucose metabolism and immune response .

Pharmacokinetics

Its bioavailability, absorption, distribution, metabolism, and excretion would likely depend on the properties of the final synthesized compound .

Result of Action

The molecular and cellular effects of Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate would depend on the final compounds it is used to synthesize. If used to synthesize DPP8/9 inhibitors, it could potentially impact glucose metabolism and immune response at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate would be influenced by various environmental factors. These could include the conditions under which the compound is stored and used, such as temperature and pH

Safety and Hazards

Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate may have some irritant properties . During handling, appropriate personal protective measures should be taken, such as wearing protective glasses and gloves . It should be handled in a well-ventilated environment to avoid inhaling the dust or vapor of the compound . If ingested, comes into contact with skin, or inhaled, medical treatment should be sought immediately .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 6-bromo-3-oxo-1H-isoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-6-9(14)4-5-10(8)11(15)16/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNRRKAUKGRPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631089 | |

| Record name | tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864866-80-8 | |

| Record name | tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Isopropylphenoxy)phenyl]methanol](/img/structure/B1322971.png)

![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)

![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1323000.png)